Tetrandrine Tetrandrine (+)-Tetrandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.
Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)
Brand Name: Vulcanchem
CAS No.: 518-34-3
VCID: VC0548825
InChI: InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
SMILES: COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H]
Molecular Formula: C38H42N2O6
Molecular Weight: 622.7 g/mol

Tetrandrine

CAS No.: 518-34-3

Cat. No.: VC0548825

Molecular Formula: C38H42N2O6

Molecular Weight: 622.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrandrine - 518-34-3

Specification

Description (+)-Tetrandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.
Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)
CAS No. 518-34-3
Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
IUPAC Name (1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Standard InChI InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Standard InChI Key WVTKBKWTSCPRNU-KYJUHHDHSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
SMILES COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H]
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Appearance Solid powder
Melting Point 217.5 °C

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